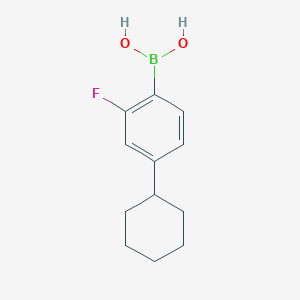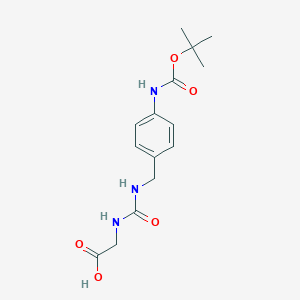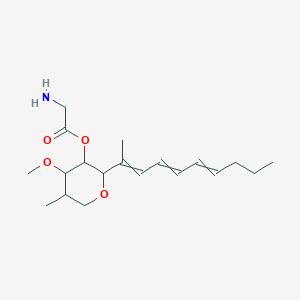
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate is a complex organic compound with a unique structure that includes a triene system, a methoxy group, and an aminoacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate typically involves multiple steps, including the formation of the triene system, the introduction of the methoxy group, and the coupling with aminoacetate. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of triene systems and methoxy groups on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用机制
The mechanism of action of (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate involves its interaction with specific molecular targets. The triene system and methoxy group may interact with enzymes or receptors, leading to changes in cellular pathways. The aminoacetate moiety can facilitate the compound’s entry into cells and its subsequent biological activity.
相似化合物的比较
Similar Compounds
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate: Unique due to its specific combination of functional groups.
This compound: Similar in structure but may differ in the position of functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a triene system, methoxy group, and aminoacetate moiety. This combination offers a distinct set of chemical and biological properties that can be leveraged for various applications.
属性
分子式 |
C19H31NO4 |
|---|---|
分子量 |
337.5 g/mol |
IUPAC 名称 |
(2-deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate |
InChI |
InChI=1S/C19H31NO4/c1-5-6-7-8-9-10-11-14(2)18-19(24-16(21)12-20)17(22-4)15(3)13-23-18/h7-11,15,17-19H,5-6,12-13,20H2,1-4H3 |
InChI 键 |
FIFAQBUMNRZWOQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


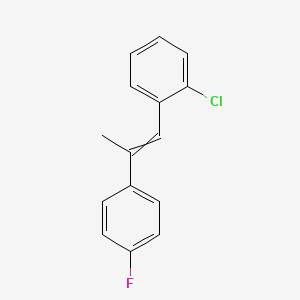
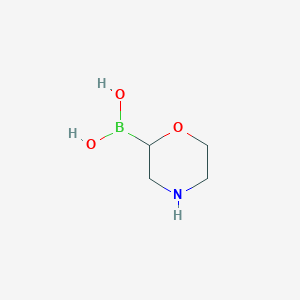
![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)

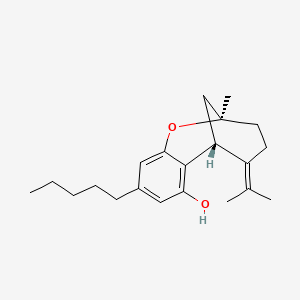
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)
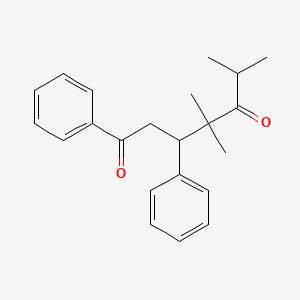
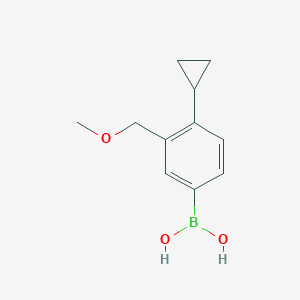
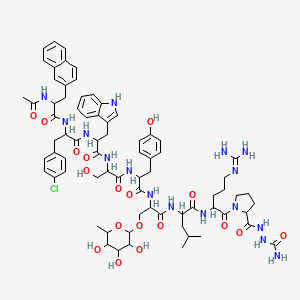

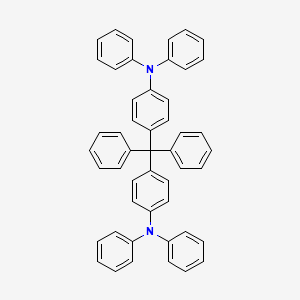
![Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14083120.png)
